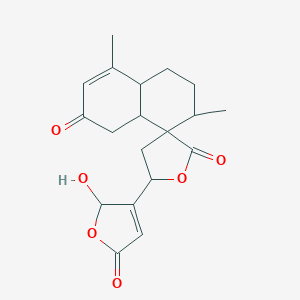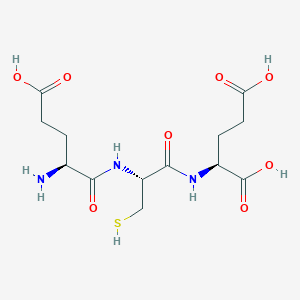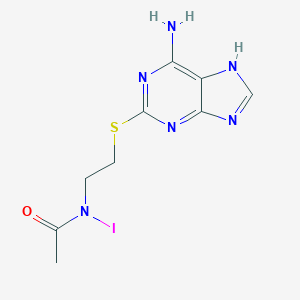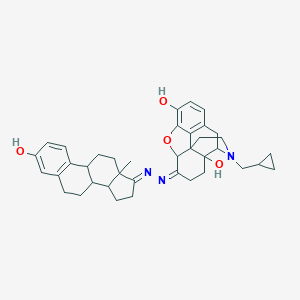
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate, also known as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is a yellow tetrazolium salt that is widely used in scientific research. It is a common reagent used in cell biology and biochemistry to determine cell viability and proliferation.
作用机制
The mechanism of action of 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is based on its conversion into formazan by mitochondrial enzymes in living cells. The formazan produced is insoluble in aqueous solutions and accumulates in living cells, allowing for the measurement of cell viability and proliferation.
Biochemical and Physiological Effects:
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is not known to have any significant biochemical or physiological effects on living cells. It is a non-toxic reagent that is widely used in cell biology and biochemistry.
实验室实验的优点和局限性
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate has several advantages over other cell viability assays. It is a simple and reliable assay that is easy to perform. It is also a relatively inexpensive assay that can be used to assess the viability of a large number of cells. However, 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate has some limitations. It is a colorimetric assay that requires the use of a spectrophotometer to measure the absorbance of the formazan product. It is also sensitive to the pH of the culture medium and can produce variable results under different pH conditions.
未来方向
There are several future directions for the use of 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate in scientific research. One potential application is in the development of new drugs and therapies for cancer. 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate can be used to assess the cytotoxicity of new drugs and determine their effectiveness in killing cancer cells. Another potential application is in the field of tissue engineering. 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate can be used to assess the viability and proliferation of cells in tissue-engineered constructs, allowing for the optimization of tissue-engineering protocols. Overall, 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is a versatile and widely used reagent in scientific research with many potential applications in the future.
合成方法
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is synthesized by a reaction between 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide and N-methyl dibenzopyrazine methyl sulfate. The reaction produces a yellow tetrazolium salt, which is then purified and dried.
科学研究应用
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is widely used in scientific research to determine cell viability and proliferation. It is used as a colorimetric assay to assess the metabolic activity of cells. The assay works by converting 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate into a purple formazan product by mitochondrial enzymes in living cells. The amount of formazan produced is directly proportional to the number of viable cells.
属性
CAS 编号 |
145234-89-5 |
|---|---|
产品名称 |
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate |
分子式 |
C16H20ClN3O4 |
分子量 |
353.8 g/mol |
IUPAC 名称 |
4-[(E)-(2,3-dimethylpyridin-1-ium-1-yl)iminomethyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C16H20N3.ClHO4/c1-13-6-5-11-19(14(13)2)17-12-15-7-9-16(10-8-15)18(3)4;2-1(3,4)5/h5-12H,1-4H3;(H,2,3,4,5)/q+1;/p-1/b17-12+; |
InChI 键 |
ZCFRILDDVXISEZ-KCUXUEJTSA-M |
手性 SMILES |
CC1=C([N+](=CC=C1)/N=C/C2=CC=C(C=C2)N(C)C)C.[O-]Cl(=O)(=O)=O |
SMILES |
CC1=C([N+](=CC=C1)N=CC2=CC=C(C=C2)N(C)C)C.[O-]Cl(=O)(=O)=O |
规范 SMILES |
CC1=C([N+](=CC=C1)N=CC2=CC=C(C=C2)N(C)C)C.[O-]Cl(=O)(=O)=O |
同义词 |
Pyridinium, 2,3-dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino) -, perchlorate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)



![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)






